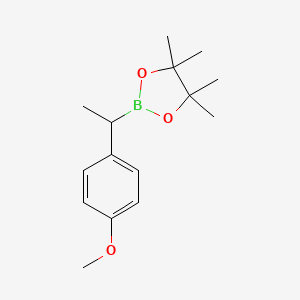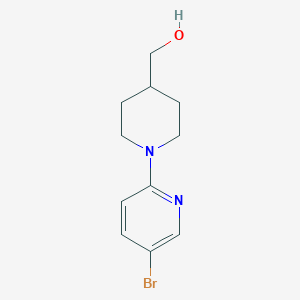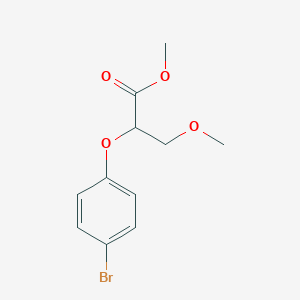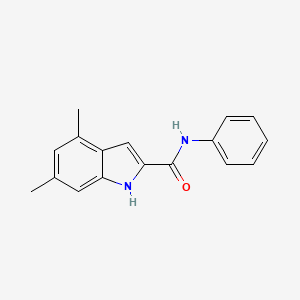
2-Methyl-n-(pyridin-3-yl)propanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Methyl-N-pyridin-3-yl-propanamide is an organic compound that belongs to the class of amides It features a pyridine ring attached to a propanamide moiety, with a methyl group at the second position of the propanamide chain
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 2-methyl-N-pyridin-3-yl-propanamide typically involves the reaction of 2-methylpropanoyl chloride with 3-aminopyridine. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The general reaction scheme is as follows:
2-methylpropanoyl chloride+3-aminopyridine→2-methyl-N-pyridin-3-yl-propanamide+HCl
Industrial Production Methods: On an industrial scale, the synthesis may involve the use of more efficient catalysts and optimized reaction conditions to increase yield and purity. The process may also include steps for purification, such as recrystallization or chromatography, to obtain the desired compound in high purity.
Análisis De Reacciones Químicas
Types of Reactions: 2-Methyl-N-pyridin-3-yl-propanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the amide group to an amine.
Substitution: The pyridine ring can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) or nucleophiles (e.g., amines, thiols) can be used under appropriate conditions.
Major Products Formed:
Oxidation: Carboxylic acids or ketones.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the reagents used.
Aplicaciones Científicas De Investigación
2-Methyl-N-pyridin-3-yl-propanamide has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its ability to interact with biological targets.
Industry: Utilized in the development of materials with specific properties, such as polymers or coatings.
Mecanismo De Acción
The mechanism of action of 2-methyl-N-pyridin-3-yl-propanamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity. The exact pathways and targets depend on the specific application and biological context.
Comparación Con Compuestos Similares
2,2-Dimethyl-N-(pyridin-3-yl)propanamide: Similar structure but with an additional methyl group.
N-(pyridin-4-yl)pyridin-4-amine: Contains a pyridine ring but differs in the position and type of substituents.
Uniqueness: 2-Methyl-N-pyridin-3-yl-propanamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties
Propiedades
Número CAS |
32405-64-4 |
|---|---|
Fórmula molecular |
C9H12N2O |
Peso molecular |
164.20 g/mol |
Nombre IUPAC |
2-methyl-N-pyridin-3-ylpropanamide |
InChI |
InChI=1S/C9H12N2O/c1-7(2)9(12)11-8-4-3-5-10-6-8/h3-7H,1-2H3,(H,11,12) |
Clave InChI |
VXJZLBYJHVUABY-UHFFFAOYSA-N |
SMILES canónico |
CC(C)C(=O)NC1=CN=CC=C1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


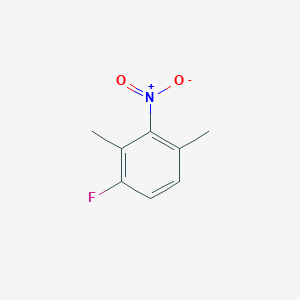
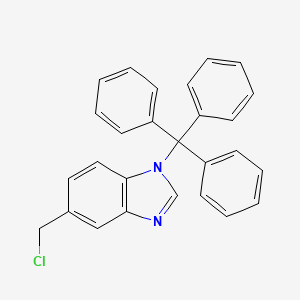
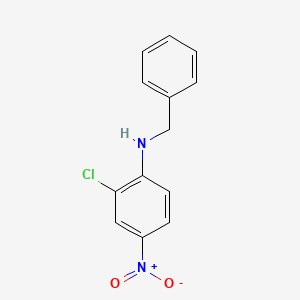

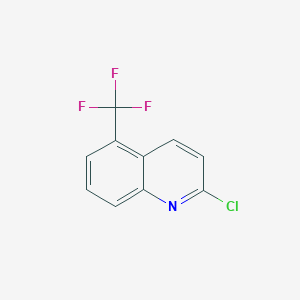
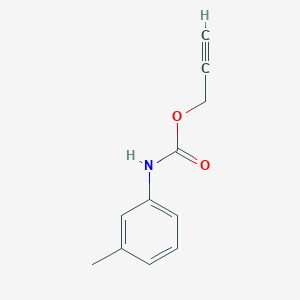
![[2-(Methyloxy)-8-quinolinyl]boronic acid](/img/structure/B13987207.png)
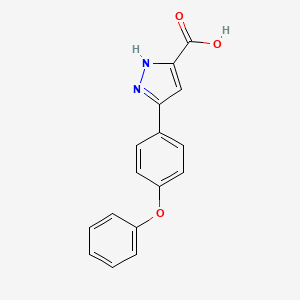
![[4-(Phenylmethoxymethyl)cyclohexen-1-yl] trifluoromethanesulfonate](/img/structure/B13987214.png)
